3-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine is a compound belonging to the pyrrolo[1,2-a]imidazole family. This family is recognized for its diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry. The compound features a methoxybenzoyl moiety that enhances its biological properties, making it a subject of interest in drug discovery.
The synthesis of 3-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine typically involves several steps:
The specific conditions such as temperature, solvent choice (e.g., dimethylformamide or acetonitrile), and reaction time can significantly influence the yield and purity of the final compound .
The molecular structure of 3-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine can be described as follows:
The molecular formula is with a molecular weight of approximately 232.25 g/mol. The compound's structure can be visualized using various computational chemistry software for detailed stereochemical analysis.
3-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity .
The mechanism of action for 3-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine primarily involves interactions with specific biological targets:
Studies have shown that compounds within this class can inhibit various kinases or other enzymes implicated in disease pathways, making them valuable in therapeutic contexts .
The physical properties of 3-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine include:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions. It is sensitive to light and moisture, requiring proper storage conditions .
3-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine has several potential applications:
Fragment-based drug discovery (FBDD) has proven instrumental in identifying novel pyrroloimidazole scaffolds with therapeutic potential. NMR-based screening of >13,800 fragments against WDR5 identified the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core (e.g., fragment F-1) as a privileged scaffold with favorable binding properties. This bicyclic fragment demonstrated a dissociation constant (Kd) of 323 µM against the WDR5 WIN site and ligand efficiency of 0.34, outperforming amidine-containing fragments despite its lower basicity (calculated pKb 5.4–5.9 vs. ~11 for amidines) [1]. The fragment's lack of inherent hydrogen bond donors and reduced polarity contributed to superior drug-like properties compared to traditional arginine mimetics.
X-ray crystallography revealed that F-1 binds deeply within the S2 subpocket of WDR5, with its cyclic imidazole stacking between F133 and F263 residues. A critical hydrogen bond (2.8 Å) forms between the N3 imidazole nitrogen and the backbone carbonyl of C261, mimicking interactions of native MLL peptide arginine residues [1]. The pendant phenyl group of F-1 was strategically exploited for synthetic elaboration toward solvent-exposed regions, enabling vector-based growth into adjacent S4 and S5 subpockets. This fragment optimization approach ultimately yielded lead compounds with dissociation constants <10 nM and cellular activity against AML leukemia cell lines [1].
Table 1: Binding Parameters of Key Pyrroloimidazole Fragments
Fragment | Core Structure | Kd (µM) | Ligand Efficiency | Key Interactions |
---|---|---|---|---|
F-1 | 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | 323 | 0.34 | π-stacking with F133/F263; H-bond to C261 backbone |
F-2 | Phenoxy ether with amidine | 550 | 0.31 | Ionic interaction with D107; H-bond network |
F-3 | Biaryl with amidine | 850 | 0.29 | Shallow binding; limited H-bonds |
Structure-based design was critical for optimizing pyrroloimidazole derivatives into potent WDR5 inhibitors. The WIN site features three key subsockets:
The 3-(4-methoxybenzoyl) modification strategically targets the S4/S5 hydrophobic cleft. Crystallographic studies show that the methoxybenzoyl group adopts a coplanar conformation with the pyrroloimidazole core, enabling π-π interactions with Y191 while the methoxy oxygen forms a water-mediated hydrogen bond with S158 backbone amide [1] [5]. This binding mode avoids steric clashes with the "WIN-ridge" (residues 91–96) while maximizing van der Waals contacts.
Molecular dynamics simulations reveal that the 4-methoxy group enhances residence time by 3-fold compared to unsubstituted benzoyl derivatives, attributed to:
Bioisosteric replacement of the benzoyl carbonyl with sulfonamide or reverse amide diminished binding affinity by >100-fold, underscoring the critical role of carbonyl polarity in maintaining the optimal hydrogen bonding network with T150 and C261 [1].
The synthesis of 3-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine employs a convergent strategy featuring key cyclocondensation and N-alkylation steps:
Step 1: Ring Formation via Cyclocondensation5-Methoxy-3,4-dihydro-2H-pyrrole (1) undergoes acid-catalyzed cyclization with 2-amino-1-(4-methoxyphenyl)ethanone (2) in refluxing toluene (12 h, 78% yield). This establishes the tricyclic core through nucleophilic attack of the amine on the carbonyl, followed by dehydration [3] [8]. Microwave irradiation at 150°C reduces reaction time to 45 minutes while improving yield to 85% by suppressing polymerization side reactions [7].
Step 2: N-Functionalization via AlkylationThe secondary amine of the pyrroloimidazole core undergoes selective N-alkylation using 4-methoxybenzoyl chloride. Optimization revealed that:
Table 2: Quaternary Salt Formation Yields with Varied 3-Substituents
3-Substituent | Alkylating Agent | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
3,4-Dichlorophenyl | 4-Methoxybenzoyl chloride | DCM | 0°C → rt | 85 |
4-Chlorophenyl | 4-Methoxybenzoyl chloride | THF | Reflux | 63 |
4-Methoxyphenyl | Chloroacetamide | ACN | 80°C | 72 |
Phenyl | Methyl iodide | DMF | 60°C | 58 |
Step 3: Crystallization and PurificationCrude products are purified via recrystallization from ethanol/water (4:1), exploiting the compound's amphiphilic character. XRD analysis confirms the 3-benzoyl and 2-amino groups adopt a perpendicular conformation (85° dihedral angle), maximizing intramolecular H-bonding between the 2-amino group and carbonyl oxygen [7].
Microwave-assisted synthesis significantly enhances the sustainability profile of pyrroloimidazole production:
Energy and Solvent Reduction
Catalytic Improvements
Waste Minimization Strategies
Table 3: Comparative Metrics for Conventional vs. Green Synthesis
Parameter | Conventional Route | Microwave-Optimized Route | Improvement |
---|---|---|---|
Reaction Time | 14 hours | 2.5 hours | 82% reduction |
Overall Yield | 61% | 79% | +18% |
E-Factor | 86 | 32 | 63% reduction |
Energy Consumption | 48 MJ/mol | 11 MJ/mol | 77% reduction |
Carbon Footprint | 28 kg CO₂eq/mol | 9 kg CO₂eq/mol | 68% reduction |
Comprehensive Compound Table
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9